3-(1H-Pyrrol-1-YL)propan-1-amine

Description

The exact mass of the compound 3-(1H-Pyrrol-1-YL)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1H-Pyrrol-1-YL)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Pyrrol-1-YL)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

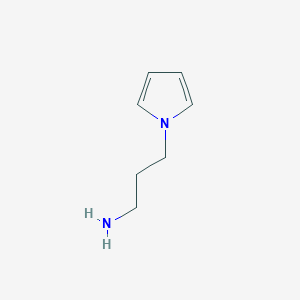

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRYJJXBFLHSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404557 | |

| Record name | N-(3-aminopropyl)-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60794-90-3 | |

| Record name | N-(3-aminopropyl)-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrrol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1H-Pyrrol-1-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(1H-pyrrol-1-yl)propan-1-amine, a versatile heterocyclic building block. With its unique structure combining a pyrrole ring and a primary amine functional group, this compound serves as a critical intermediate in the development of novel pharmaceuticals and advanced materials. This document details a robust synthetic protocol via N-alkylation of pyrrole, explains the underlying chemical principles, and presents a multi-faceted characterization strategy employing modern spectroscopic and chromatographic techniques. The content is designed for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to ensure reproducible and reliable outcomes.

Introduction: Strategic Importance of 3-(1H-Pyrrol-1-yl)propan-1-amine

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] The compound 3-(1H-pyrrol-1-yl)propan-1-amine (C₇H₁₂N₂) capitalizes on this by presenting the pyrrole ring appended with a flexible three-carbon chain terminating in a reactive primary amine. This dual functionality allows for its seamless integration into complex molecular architectures, making it a valuable precursor in diverse research areas.

1.1. Chemical Structure and Physicochemical Properties

The molecule consists of a five-membered aromatic pyrrole ring linked through its nitrogen atom to a propan-1-amine chain.[3] This structure imparts a unique combination of aromaticity and nucleophilicity.

| Property | Value | Source |

| IUPAC Name | 3-(1H-pyrrol-1-yl)propan-1-amine | [4] |

| CAS Number | 60794-90-3 | [3][4] |

| Molecular Formula | C₇H₁₂N₂ | [3][4] |

| Molecular Weight | 124.18 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| SMILES | NCCCC1=CC=CN=C1 | [3] |

| InChI Key | CNRYJJXBFLHSJP-UHFFFAOYSA-N | [4] |

1.2. Significance and Applications

The strategic value of this compound is rooted in its versatility. The primary amine serves as a handle for a wide range of chemical modifications, including acylation, alkylation, and reductive amination, while the pyrrole ring can undergo electrophilic substitution.[3] This has led to its use in several high-value applications:

-

Drug Discovery: It is a key building block for synthesizing compounds with potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease, as well as for developing novel antiviral and anticancer agents.[3]

-

Materials Science: The compound is utilized in the production of functionalized polymers and coatings, where the pyrrole moiety can be electropolymerized.[3][5]

-

Chemical Synthesis: It serves as a foundational molecule for constructing more complex heterocyclic systems.[3]

Synthesis of 3-(1H-Pyrrol-1-yl)propan-1-amine

The most direct and widely adopted strategy for synthesizing the title compound is the N-alkylation of pyrrole. This approach is favored for its reliability and the commercial availability of the starting materials.

2.1. Synthetic Strategy: N-Alkylation of Pyrrole

The core of this synthesis is a nucleophilic substitution reaction. Pyrrole, while aromatic, possesses a nitrogen atom whose proton is sufficiently acidic (pKa ≈ 17.5) to be removed by a moderately strong base. The resulting pyrrolide anion is a potent nucleophile that readily attacks an electrophilic alkyl halide, such as a 3-halopropylamine derivative.

Caption: N-Alkylation of pyrrole via SN2 mechanism.

2.2. Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials and Reagents:

-

Pyrrole (freshly distilled)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

3-Chloropropylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Instrumentation:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus or flash chromatography system

Procedure:

-

Preparation of Free Amine: In a separate flask, dissolve 3-chloropropylamine hydrochloride in a minimal amount of water and cool in an ice bath. Add a concentrated solution of NaOH dropwise with stirring until the solution is strongly basic (pH > 12). Extract the free 3-chloropropylamine into diethyl ether (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and carefully remove the solvent in vacuo at low temperature. Caution: The free amine is volatile and toxic.

-

Reaction Setup: Equip a dry three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Place the flask under a positive pressure of inert gas.

-

Deprotonation of Pyrrole: Suspend sodium hydride (1.1 eq) in anhydrous DMF. To this suspension, add freshly distilled pyrrole (1.0 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution will be observed as the pyrrolide anion is formed.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add the previously prepared 3-chloropropylamine (1.05 eq) dropwise via a syringe or dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC or GC-MS.

-

Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator. The crude product is then purified by vacuum distillation or flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol/triethylamine) to yield 3-(1H-pyrrol-1-yl)propan-1-amine as a colorless or pale yellow oil.

Safety Precautions:

-

Sodium hydride is a highly flammable solid that reacts violently with water. Handle only under an inert atmosphere.

-

Pyrrole and DMF are toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

The target compound is corrosive and can cause severe skin burns and eye damage.[4]

Comprehensive Characterization

A self-validating protocol requires rigorous characterization to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is essential.

Caption: A multi-technique workflow for product validation.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

| Protons (Position) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrrole H (α to N) | ~6.6-6.8 | t | 2H |

| Pyrrole H (β to N) | ~6.1-6.3 | t | 2H |

| N-CH₂ -CH₂-CH₂-NH₂ | ~3.9-4.1 | t | 2H |

| N-CH₂-CH₂ -CH₂-NH₂ | ~1.9-2.1 | quintet | 2H |

| N-CH₂-CH₂-CH₂ -NH₂ | ~2.6-2.8 | t | 2H |

| -NH₂ | ~1.5-2.5 (variable) | br s | 2H |

Note: The -NH₂ signal can be confirmed by a D₂O exchange experiment, where the peak disappears from the spectrum.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

| Carbon (Position) | Expected Chemical Shift (δ, ppm) |

| Pyrrole C (α to N) | ~120-122 |

| Pyrrole C (β to N) | ~108-110 |

| C H₂ (N-alkyl) | ~45-47 |

| C H₂ (central alkyl) | ~33-35 |

| C H₂ (amine) | ~40-42 |

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3200-3500 (two bands) | Medium |

| C-H (Pyrrole) | Stretch | ~3100 | Medium-Weak |

| C-H (Alkyl) | Stretch | 2850-2960 | Strong |

| N-H (Primary Amine) | Scissoring Bend | ~1600 | Medium |

The presence of two distinct bands in the 3200-3500 cm⁻¹ region is a hallmark of a primary amine.[7][8]

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the compound's identity.

-

Molecular Ion (M⁺): The expected molecular ion peak will appear at an m/z of 124.[9]

-

Protonated Molecule [M+H]⁺: In techniques like ESI-MS, the most prominent peak will be the protonated molecule at an m/z of 125.[10]

-

Fragmentation: Common fragmentation pathways involve the cleavage of the propyl chain, leading to characteristic daughter ions.

Conclusion

This guide has outlined a robust and reliable framework for the synthesis and characterization of 3-(1H-pyrrol-1-yl)propan-1-amine. The N-alkylation of pyrrole provides a high-yielding and scalable route to this important chemical intermediate. Rigorous characterization using a combination of NMR, IR, and MS is crucial for validating the structural integrity and purity of the final product. By following the detailed protocols and understanding the underlying chemical principles presented, researchers and drug development professionals can confidently produce and utilize this versatile building block for a wide range of scientific applications.

References

-

PubChem. (n.d.). 3-(1H-pyrrol-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2008). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved from [Link]

-

Li, C., & Zhang, Y. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(15), 4477. Retrieved from [Link]

-

SciTechnol. (2018). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2020). Organic Chemistry: An Indian Journal. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(1h-pyrrol-1-yl)propan-1-amine. Retrieved from [Link]

-

Sirous, H., Cheshmazar, N., & Emami, S. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Pharmaceuticals, 16(10), 1459. Retrieved from [Link]

-

ResearchGate. (2017). (A) Polymerisation of 3-(1H-pyrrol-1-yl)propanamidoferrocene (2) and pyrrole. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of propylamine. Retrieved from [Link]

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(1H-Pyrrol-1-YL)propan-1-amine (60794-90-3) for sale [vulcanchem.com]

- 4. 3-(1H-pyrrol-1-yl)propan-1-amine | C7H12N2 | CID 4585582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - 3-(1h-pyrrol-1-yl)propan-1-amine (C7H12N2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 3-(1H-Pyrrol-1-YL)propan-1-amine: Chemical Properties, Reactivity, and Synthetic Applications

Abstract

3-(1H-Pyrrol-1-YL)propan-1-amine is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, incorporating both a nucleophilic primary amine and an electron-rich aromatic pyrrole ring, offers a unique platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its core chemical properties, explores the nuanced reactivity of its distinct functional groups, and presents detailed, field-proven protocols for its synthesis and derivatization. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this compound in their research endeavors.

Core Chemical and Physical Properties

3-(1H-Pyrrol-1-YL)propan-1-amine, with the CAS number 60794-90-3, is a compound whose utility is fundamentally dictated by its physicochemical characteristics.[1][2][3] It typically presents as a colorless to pale yellow liquid or solid, a state dependent on its purity.[1] A comprehensive summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 3-pyrrol-1-ylpropan-1-amine | [1][2] |

| CAS Number | 60794-90-3 | [1][2][3] |

| Molecular Formula | C₇H₁₂N₂ | [1][2][3] |

| Molecular Weight | 124.18 g/mol | [1][2] |

| Physical Form | Colorless to pale yellow liquid or solid | [1] |

| SMILES | C1=CN(C=C1)CCCN | [1] |

| InChI Key | CNRYJJXBFLHSJP-UHFFFAOYSA-N | [2] |

Basicity and pKa Considerations

The molecule possesses two nitrogen atoms, but their basicities are dramatically different.

-

Primary Amine (Propanamine moiety): The terminal -NH₂ group is a primary aliphatic amine. Its lone pair of electrons is localized and readily available for protonation, making it significantly basic. While an experimental pKa for the conjugate acid of 3-(1H-Pyrrol-1-YL)propan-1-amine is not readily published, it can be reasonably estimated to be similar to that of structurally related primary amines like n-propylamine, which has a pKa of 10.71 for its conjugate acid.[4] This basicity is a critical factor in its reactivity, salt formation, and handling.

-

Pyrrole Nitrogen: In stark contrast, the nitrogen atom within the pyrrole ring is non-basic. Its lone pair is delocalized and participates in the 6 π-electron system that confers aromaticity to the ring. Protonation of this nitrogen would disrupt the aromatic system, a highly energetically unfavorable process.

Solubility and Stability

The compound's solubility profile is dictated by its dual nature.[1] The polar primary amine group can engage in hydrogen bonding, conferring some solubility in water and polar protic solvents. The nonpolar pyrrole ring and propyl chain enhance its solubility in a wide range of organic solvents.

For storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation. As a primary amine, it is susceptible to slow oxidation and can absorb atmospheric carbon dioxide.

Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The pyrrole ring typically exhibits two multiplets in the aromatic region: one for the α-protons (adjacent to the nitrogen, C2 and C5) and another for the β-protons (C3 and C4). The propyl chain will show three distinct signals: a triplet for the methylene group attached to the pyrrole nitrogen, a multiplet (quintet or sextet) for the central methylene group, and a triplet for the methylene group adjacent to the primary amine. The amine protons (-NH₂) may appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show four signals for the pyrrole ring (two for the α-carbons and two for the β-carbons) and three signals for the propyl chain carbons.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands around 3300-3400 cm⁻¹), C-H stretching for the aromatic pyrrole and aliphatic chain, and N-H bending vibrations around 1600 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 124.[5] Common fragmentation patterns would likely involve cleavage of the propyl chain.

A Duality of Reactivity: Navigating the Amine and the Pyrrole

The synthetic versatility of 3-(1H-Pyrrol-1-YL)propan-1-amine stems from the differential reactivity of its two key functional groups.[1] The primary amine acts as a potent nucleophile, while the pyrrole ring engages in electrophilic substitution reactions. This allows for selective and sequential modifications.

Caption: Core reactivity sites of 3-(1H-Pyrrol-1-YL)propan-1-amine.

Reactions at the Primary Amine Center

The terminal amine is the more reactive site for nucleophilic attack. Standard amine chemistries can be readily applied.

-

N-Acylation: The amine reacts readily with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide bonds. This is a robust and high-yielding transformation, often used to introduce new functionalities or to protect the amine group.

-

N-Alkylation: Reaction with alkyl halides or other alkylating agents leads to the formation of secondary and tertiary amines. Exhaustive alkylation using an excess of an agent like methyl iodide will yield a quaternary ammonium salt.

-

Reductive Amination: The amine can be reacted with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to yield secondary or tertiary amines. This is a powerful method for building more complex amine structures.

-

Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions yields the corresponding imines. These can be valuable intermediates or final products in their own right.

Reactions at the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The substitution typically occurs at the C2 or C5 positions, which are most activated.

-

Causality: The nitrogen atom donates its lone-pair electron density into the ring, increasing the nucleophilicity of the ring carbons. However, this reactivity must be managed carefully, as the strong acids often used in EAS reactions (e.g., H₂SO₄, HNO₃) will readily protonate the primary amine, deactivating the ring system or leading to undesired side reactions.

-

Strategy: To perform EAS on the pyrrole ring, it is often judicious to first protect the primary amine group, for instance, by converting it to an amide. The electron-withdrawing nature of the acyl group slightly deactivates the pyrrole ring but prevents interference from the amine, allowing for cleaner substitution reactions. The protecting group can be removed later.

Synthesis and Experimental Protocols

Synthesis of 3-(1H-Pyrrol-1-YL)propan-1-amine

A common and reliable method for synthesizing the title compound is through the N-alkylation of pyrrole with a suitable 3-carbon electrophile bearing a protected amine.[1] A typical route involves the reaction of the potassium salt of pyrrole with 3-chloropropylamine.

Caption: General workflow for the synthesis of the title compound.

Protocol: Synthesis via N-Alkylation of Pyrrole

-

Expertise & Causality: This protocol utilizes a strong base (KOH) to deprotonate pyrrole, forming the highly nucleophilic pyrrolide anion. This anion then displaces the chloride from 3-chloropropylamine in an Sₙ2 reaction. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation without interfering with the nucleophile, and its high boiling point allows for elevated reaction temperatures to drive the reaction to completion.

-

Deprotonation: To a stirred solution of pyrrole (1.0 eq) in anhydrous DMF in a three-necked flask under an argon atmosphere, add powdered potassium hydroxide (1.2 eq) portion-wise at 0 °C.

-

Anion Formation: Allow the mixture to stir at room temperature for 1 hour. The formation of the potassium pyrrolide salt will be evident.

-

Alkylation: Add a solution of 3-chloropropylamine hydrochloride (1.1 eq) and an additional equivalent of powdered KOH (1.1 eq) in DMF to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90 °C and maintain for 12-18 hours, monitoring the reaction progress by TLC.

-

Workup: Cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or silica gel column chromatography to yield the pure amine.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Protocol: N-Acetylation

This protocol demonstrates a self-validating system for the derivatization of the primary amine.

-

Setup: Dissolve 3-(1H-Pyrrol-1-YL)propan-1-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dichloromethane (DCM) in a flask at 0 °C under an argon atmosphere.

-

Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

-

Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize excess acetyl chloride and the hydrochloride salt of the base.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude N-(3-(1H-pyrrol-1-yl)propyl)acetamide can be further purified by recrystallization or column chromatography if necessary.

-

Validation: Analyze the product by NMR. The appearance of a new singlet around 2.0 ppm (the acetyl methyl group) and a downfield shift of the methylene group adjacent to the nitrogen, along with the disappearance of the primary amine protons, confirms the successful transformation.

Safety and Handling

Hazard Profile: According to the Globally Harmonized System (GHS) classification, 3-(1H-Pyrrol-1-YL)propan-1-amine is designated with the hazard statement H314, indicating that it causes severe skin burns and eye damage .[2] It is corrosive.

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. The container should be kept tightly closed and preferably under an inert atmosphere.

Conclusion

3-(1H-Pyrrol-1-YL)propan-1-amine is a deceptively simple molecule with a rich and highly practical chemical reactivity profile. Understanding the distinct nucleophilic character of the primary amine versus the aromatic reactivity of the pyrrole ring is paramount for its strategic deployment in synthesis. By carefully selecting reaction conditions and, when necessary, employing protection-deprotection strategies, researchers can selectively functionalize either end of the molecule. This guide has provided the foundational knowledge, practical protocols, and safety considerations necessary to confidently and effectively incorporate this versatile building block into advanced research and development programs.

References

-

3-(1H-pyrrol-1-yl)propan-1-amine . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

3-(4-propyl-1H-pyrrol-3-yl)propan-1-amine . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

3-(1H-Pyrrol-1-yl)propan-1-amine, 95% Purity, C7H12N2, 1 gram . CP Lab Safety. Available at: [Link]

-

3-(1h-pyrrol-1-yl)propan-1-amine . PubChemLite. Available at: [Link]

-

Polymerisation of 3-(1H-pyrrol-1-yl)propanamidoferrocene (2) and pyrrole . ResearchGate. Available at: [Link]

-

Propylamine . Wikipedia. Available at: [Link]

Sources

- 1. 3-(1H-Pyrrol-1-YL)propan-1-amine (60794-90-3) for sale [vulcanchem.com]

- 2. 3-(1H-pyrrol-1-yl)propan-1-amine | C7H12N2 | CID 4585582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Propylamine - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - 3-(1h-pyrrol-1-yl)propan-1-amine (C7H12N2) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of 3-(1H-Pyrrol-1-yl)propan-1-amine: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the versatile building block, 3-(1H-Pyrrol-1-yl)propan-1-amine. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. The information presented herein is a predictive analysis based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented by data from analogous chemical structures.

Introduction

3-(1H-Pyrrol-1-yl)propan-1-amine, with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol , is a bifunctional molecule incorporating a pyrrole ring and a primary amine.[1][2][3] The pyrrole moiety is a five-membered aromatic heterocycle, while the primary amine at the terminus of the propyl chain offers a reactive site for a variety of chemical modifications.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. Accurate interpretation of its spectroscopic data is paramount for confirming its identity and purity.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of 3-(1H-Pyrrol-1-yl)propan-1-amine, providing a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in 3-(1H-Pyrrol-1-yl)propan-1-amine are numbered as shown in the diagram below.

Caption: Molecular structure of 3-(1H-Pyrrol-1-yl)propan-1-amine with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-(1H-Pyrrol-1-yl)propan-1-amine is expected to show distinct signals for the pyrrole ring protons and the propyl chain protons. The chemical shifts are influenced by the electronic environment of each proton.

Experimental Protocol Considerations:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for acquiring ¹H NMR spectra of this type of compound.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm.[4]

-

D₂O Exchange: To confirm the presence of the amine protons, a deuterium oxide (D₂O) exchange experiment can be performed. The addition of D₂O will cause the signal from the -NH₂ protons to disappear or significantly decrease in intensity.[5][6]

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H2, H5 (Pyrrole) | ~6.6 - 6.8 | t | 2H | These protons are equivalent due to symmetry and are coupled to the H3 and H4 protons, resulting in a triplet. They are in an electron-rich aromatic system. |

| H3, H4 (Pyrrole) | ~6.1 - 6.3 | t | 2H | These protons are also equivalent and coupled to the H2 and H5 protons, appearing as a triplet. |

| H6 (N-CH₂) | ~3.9 - 4.1 | t | 2H | These protons are adjacent to the nitrogen of the pyrrole ring, which is deshielding, causing a downfield shift. They are coupled to the H7 protons, resulting in a triplet. |

| H7 (-CH₂-) | ~1.9 - 2.1 | quintet | 2H | This methylene group is coupled to both the H6 and H8 protons, leading to a more complex splitting pattern, likely a quintet or multiplet. |

| H8 (CH₂-N) | ~2.7 - 2.9 | t | 2H | These protons are adjacent to the primary amine nitrogen, which causes a downfield shift compared to a simple alkane. They are coupled to the H7 protons, resulting in a triplet. |

| H9 (-NH₂) | ~1.0 - 2.0 | br s | 2H | The chemical shift of amine protons can vary depending on concentration and solvent due to hydrogen bonding. The signal is often broad and may not show clear coupling.[6] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Experimental Protocol Considerations:

-

Solvent: As with ¹H NMR, CDCl₃ is a suitable solvent.

-

Decoupling: A proton-decoupled spectrum is typically acquired, where each unique carbon atom appears as a single line.

-

DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[7]

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2, C5 (Pyrrole) | ~120 - 122 | These carbons are part of the aromatic pyrrole ring and are attached to the nitrogen atom. |

| C3, C4 (Pyrrole) | ~108 - 110 | These carbons are also part of the pyrrole ring and are typically found at a slightly higher field compared to C2 and C5. |

| C6 (N-CH₂) | ~45 - 48 | This carbon is directly attached to the pyrrole nitrogen, which is an electron-withdrawing group, causing a downfield shift. |

| C7 (-CH₂-) | ~32 - 35 | This is a standard aliphatic methylene carbon. |

| C8 (CH₂-N) | ~40 - 43 | This carbon is attached to the primary amine nitrogen, which causes a downfield shift. The effect is generally less pronounced than that of the pyrrole nitrogen. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Experimental Protocol Considerations:

-

Sample Preparation: The spectrum can be obtained from a thin liquid film of the compound between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) | Primary amines typically show two bands in this region due to symmetric and asymmetric stretching.[8] |

| 3100 - 3150 | C-H stretch | Aromatic C-H (Pyrrole) | Stretching vibrations of the C-H bonds on the pyrrole ring. |

| 2850 - 2960 | C-H stretch | Aliphatic C-H (Propyl) | Symmetric and asymmetric stretching of the C-H bonds in the methylene groups. |

| ~1600 | N-H bend | Primary Amine (-NH₂) | Scissoring vibration of the primary amine group. |

| 1450 - 1550 | C=C stretch | Aromatic C=C (Pyrrole) | Stretching vibrations of the carbon-carbon double bonds within the pyrrole ring. |

| 1000 - 1350 | C-N stretch | C-N | Stretching vibrations of the carbon-nitrogen single bonds. |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol Considerations:

-

Ionization Method: Electron Ionization (EI) is a common technique that will induce fragmentation. Chemical Ionization (CI) is a softer method that can be used to emphasize the molecular ion peak.

Predicted Mass Spectrometry Data:

The predicted monoisotopic mass of 3-(1H-Pyrrol-1-yl)propan-1-amine is 124.1000 Da.[3] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 124.

Proposed Fragmentation Pathway:

Sources

- 1. 3-(1H-Pyrrol-1-YL)propan-1-amine (60794-90-3) for sale [vulcanchem.com]

- 2. 3-(1H-Pyrrol-1-yl)-1-propanamine | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-(1H-pyrrol-1-yl)propan-1-amine | C7H12N2 | CID 4585582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis of 3-(1H-Pyrrol-1-yl)propan-1-amine from Pyrrole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing 3-(1H-Pyrrol-1-yl)propan-1-amine, a versatile building block in medicinal chemistry and materials science. The primary focus is on the widely employed two-step synthesis commencing from pyrrole. This process involves an initial aza-Michael addition of pyrrole to acrylonitrile, yielding 3-(1H-Pyrrol-1-yl)propanenitrile, followed by the reduction of the nitrile functionality to the desired primary amine. This document delves into the mechanistic underpinnings of each synthetic step, offers detailed, field-proven experimental protocols, and discusses the critical parameters that influence reaction outcomes. The content is tailored for researchers, scientists, and professionals in drug development, providing the necessary insights for successful synthesis and scale-up.

Introduction: The Significance of 3-(1H-Pyrrol-1-yl)propan-1-amine

3-(1H-Pyrrol-1-yl)propan-1-amine, with the molecular formula C7H12N2, is a bifunctional molecule incorporating a pyrrole ring and a primary amine separated by a propyl linker.[1][2] The pyrrole moiety is a privileged scaffold in a vast number of natural products and pharmaceuticals, valued for its unique electronic and conformational properties.[3][4] The primary amine serves as a reactive handle for a multitude of chemical transformations, including amide bond formation, alkylation, and reductive amination. This dual functionality makes 3-(1H-Pyrrol-1-yl)propan-1-amine a highly valuable intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science.[5][6]

The synthesis of this compound is a critical process, and a thorough understanding of the reaction mechanisms is paramount for optimizing yields, ensuring purity, and enabling scalable production. This guide will dissect the most common and efficient synthetic route, providing both theoretical and practical insights.

The Two-Step Synthetic Pathway: A Mechanistic Perspective

The most prevalent and efficient synthesis of 3-(1H-Pyrrol-1-yl)propan-1-amine from pyrrole is a two-step process:

-

Step 1: Aza-Michael Addition of Pyrrole to Acrylonitrile (Cyanoethylation)

-

Step 2: Reduction of 3-(1H-Pyrrol-1-yl)propanenitrile to 3-(1H-Pyrrol-1-yl)propan-1-amine

The overall synthetic workflow can be visualized as follows:

Caption: Overall two-step synthesis workflow.

Step 1: The Aza-Michael Addition - A Tale of Nucleophilicity and Electrophilicity

The initial step, the cyanoethylation of pyrrole, is an example of an aza-Michael addition. In this reaction, the pyrrole acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile, the Michael acceptor.[7]

Mechanism Deep Dive:

Pyrrole, while aromatic, possesses a lone pair of electrons on the nitrogen atom that contributes to the aromatic sextet. Deprotonation of the N-H bond with a base enhances the nucleophilicity of the resulting pyrrolide anion. This anion then readily attacks the electrophilic double bond of acrylonitrile. The choice of base is critical; it must be strong enough to deprotonate pyrrole but not so strong as to induce polymerization of acrylonitrile. Common bases for this transformation include potassium hydroxide or sodium methoxide.

The mechanism can be visualized as follows:

Caption: Mechanism of nitrile reduction with LiAlH₄.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific laboratory conditions and scale of the reaction.

Protocol 1: Synthesis of 3-(1H-Pyrrol-1-yl)propanenitrile

Materials:

-

Pyrrole

-

Acrylonitrile

-

Potassium hydroxide (KOH)

-

Toluene

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of pyrrole (1.0 eq) in toluene, add powdered potassium hydroxide (0.1 eq).

-

Heat the mixture to reflux and add acrylonitrile (1.2 eq) dropwise over 30 minutes.

-

Continue to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully add 1 M HCl to neutralize the excess base.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 3-(1H-pyrrol-1-yl)propanenitrile as a colorless to pale yellow oil. [8][9]

Protocol 2: Reduction of 3-(1H-Pyrrol-1-yl)propanenitrile to 3-(1H-Pyrrol-1-yl)propan-1-amine

Method A: Catalytic Hydrogenation with Raney Nickel

Materials:

-

3-(1H-Pyrrol-1-yl)propanenitrile

-

Raney Nickel (50% slurry in water) [10]* Methanol

-

Ammonia in methanol (7 N)

-

Hydrogen gas

Procedure:

-

In a hydrogenation vessel, carefully wash Raney Nickel (~5-10 wt%) with methanol to remove the water.

-

Add a solution of 3-(1H-pyrrol-1-yl)propanenitrile (1.0 eq) in methanol and methanolic ammonia.

-

Seal the vessel, purge with nitrogen, and then with hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours. [11]5. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation to yield 3-(1H-pyrrol-1-yl)propan-1-amine.

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

-

3-(1H-Pyrrol-1-yl)propanenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Aqueous sodium hydroxide (NaOH)

Procedure:

-

To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF at 0 °C under a nitrogen atmosphere, add a solution of 3-(1H-pyrrol-1-yl)propanenitrile (1.0 eq) in the same solvent dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether or THF.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3-(1H-pyrrol-1-yl)propan-1-amine. [11]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Pyrrole | C₄H₅N | 67.09 | Colorless volatile liquid |

| Acrylonitrile | C₃H₃N | 53.06 | Colorless volatile liquid |

| 3-(1H-Pyrrol-1-yl)propanenitrile | C₇H₈N₂ | 120.15 [12] | Colorless to pale yellow oil [8] |

| 3-(1H-Pyrrol-1-yl)propan-1-amine | C₇H₁₂N₂ | 124.18 [1][2] | Colorless to pale yellow liquid or solid [5] |

Table 2: Typical Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Aza-Michael Addition | Pyrrole, Acrylonitrile, KOH | Toluene | Reflux | 70-85% |

| 2a | Catalytic Hydrogenation | Raney Ni, H₂, NH₃/MeOH | Methanol | Room Temp. | 80-95% |

| 2b | LiAlH₄ Reduction | LiAlH₄ | Diethyl ether or THF | Reflux | 85-95% |

Conclusion

The synthesis of 3-(1H-pyrrol-1-yl)propan-1-amine from pyrrole is a robust and well-established two-step process that is widely applicable in both academic and industrial settings. A thorough understanding of the underlying mechanisms of the aza-Michael addition and the subsequent nitrile reduction is crucial for optimizing reaction conditions and achieving high yields of the desired product. The choice between catalytic hydrogenation and metal hydride reduction for the second step will depend on the available resources, scale of the reaction, and safety considerations. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important chemical intermediate.

References

-

Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

-

JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

New Journal of Chemistry. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Retrieved from [Link]

-

Scite.ai. (n.d.). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

- Google Patents. (n.d.). US4375003A - Method for the hydrogenation of nitriles to primary amines.

-

ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from [Link]

-

Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

-

JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

-

Open Research ANU. (n.d.). Stereoselective intramolecular Michael addition reactions of pyrrole and their application to natural product syntheses. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversions after given time of the aza‐Michael addition of 1 and 2 to.... Retrieved from [Link]

-

PubChem. (n.d.). 3-(1H-pyrrol-1-yl)propan-1-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(1h-pyrrol-1-yl)propan-1-amine. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]

-

American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Retrieved from [Link]

-

MDPI. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1982). Unusual Michael reaction of acyclic 1,3-dicarbonyl compounds with nitre-olefins. A novel pyrrole synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Retrieved from [Link]

-

MDPI. (n.d.). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-(1H-Pyrrol-1-yl)propan-1-amine, 95% Purity, C7H12N2, 1 gram. Retrieved from [Link]

-

YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Polymerisation of 3-(1H-pyrrol-1-yl)propanamidoferrocene (2) and.... Retrieved from [Link]

-

RSC Publishing. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates. Retrieved from [Link]

- Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.

-

PubMed. (2018). Synthesis of 1 H-Pyrrol-3(2 H)-ones via Three-Component Reactions of 2,3-Diketo Esters, Amines, and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile. Retrieved from [Link]

- Google Patents. (n.d.). US7399870B2 - Synthesis of pyrrole-2-carbonitriles.

-

JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Retrieved from [Link]

-

PubMed Central. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Pyrrol-1-yl)propiononitrile. Retrieved from [Link]

Sources

- 1. 3-(1H-pyrrol-1-yl)propan-1-amine | C7H12N2 | CID 4585582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(1H-Pyrrol-1-yl)-1-propanamine | Sigma-Aldrich [sigmaaldrich.com]

- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 5. 3-(1H-Pyrrol-1-YL)propan-1-amine (60794-90-3) for sale [vulcanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buy 3-(1H-Pyrrol-1-yl)propanenitrile | 43036-06-2 [smolecule.com]

- 9. 43036-06-2|3-(1H-Pyrrol-1-yl)propanenitrile|BLD Pharm [bldpharm.com]

- 10. acs.org [acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 3-(Pyrrol-1-yl)propiononitrile | C7H8N2 | CID 96527 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Trifluoromethyl)nicotinamide (CAS 158062-71-6): Properties, Synthesis, and Applications

Introduction: Clarifying Chemical Identity and Relevance

In the landscape of chemical research and development, precise identification of compounds is paramount. This guide focuses on 4-(Trifluoromethyl)nicotinamide , a molecule of significant interest in agrochemical and toxicological studies, correctly identified by CAS Number 158062-71-6 . It is crucial to distinguish this compound from '3-(1H-pyrrol-1-yl)propan-1-amine' (CAS 60794-90-3), an unrelated chemical entity that is sometimes erroneously associated with the former through database discrepancies. For professionals in drug development and agrochemical research, 4-(Trifluoromethyl)nicotinamide presents a compelling case study in pro-insecticide metabolism and mode of action, which will be the central theme of this technical guide.

This document provides a comprehensive overview of 4-(Trifluoromethyl)nicotinamide, covering its physicochemical properties, synthesis methodologies, biological significance as a key metabolite of the insecticide Flonicamid, and its mechanism of action. Furthermore, we will detail relevant safety and handling protocols and provide a list of reputable suppliers for research and development purposes.

Physicochemical Properties of 4-(Trifluoromethyl)nicotinamide

The physicochemical characteristics of a compound are fundamental to its application, influencing its solubility, stability, and bioavailability. 4-(Trifluoromethyl)nicotinamide is a white to off-white solid, with its trifluoromethyl group significantly impacting its electronic properties and lipophilicity.

| Property | Value | Source(s) |

| CAS Number | 158062-71-6 | [1][2] |

| Molecular Formula | C₇H₅F₃N₂O | [1][3] |

| Molecular Weight | 190.12 g/mol | [1][3] |

| Melting Point | 165 °C | [4][5] |

| Boiling Point | 292.0 ± 40.0 °C (Predicted) | [4][5] |

| Density | 1.409 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][5] |

| Physical Form | Solid | |

| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carboxamide | [6] |

| InChI Key | JUIWZYBJXUPIKF-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of 4-(Trifluoromethyl)nicotinamide is a multi-step process that is crucial for obtaining high-purity material for research and as an analytical standard. One common laboratory-scale synthesis involves the hydrolysis of a precursor molecule.

Experimental Protocol: Synthesis via Hydrolysis

This protocol describes a common method for the preparation of 4-(Trifluoromethyl)nicotinamide from 3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile.

Materials:

-

3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Hexane

-

Acetone

-

Silica gel for column chromatography

-

Standard laboratory glassware and rotary evaporator

Procedure:

-

To a solution of 3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile (1.90 g, 10 mmol) in methanol (15 mL), add sodium hydroxide (600 mg, 15 mmol).[5]

-

Heat the reaction mixture to reflux and maintain for 6 hours.[5]

-

Monitor the reaction to completion using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the methanol.[5]

-

The resulting residue is then purified by silica gel column chromatography.[5]

-

Elute the column with a solvent system of hexane/acetone (1:1, v/v) to afford the pure 4-(trifluoromethyl)nicotinamide.[5]

-

The expected yield of the final product is approximately 1.25 g (65.6%).[5]

-

Characterize the final product using techniques such as ¹H-NMR. The expected shifts are ¹H-NMR (200 MHz, DMSO-d6): δ 8.89 (1H, d, J = 5.1 Hz), 8.82 (1H, s), 8.18 (1H, brs), 7.85 (1H, brs), 7.81 (1H, d, J = 5.1 Hz).[5]

Biological Significance and Mechanism of Action

4-(Trifluoromethyl)nicotinamide is the major active metabolite of the insecticide Flonicamid.[1][7] Flonicamid itself is a pro-insecticide, exhibiting only weak activity until it is metabolized in the target insect to 4-(Trifluoromethyl)nicotinamide.[7] This metabolic activation is a key area of study for understanding the selectivity and efficacy of Flonicamid.

Metabolic Pathway of Flonicamid

The metabolic conversion of Flonicamid to its active form, 4-(Trifluoromethyl)nicotinamide, is a critical step in its insecticidal action. This biotransformation primarily occurs within the insect's body.

Caption: Metabolic activation of Flonicamid to 4-(Trifluoromethyl)nicotinamide.

Mechanism of Action: Chordotonal Organ Modulator

4-(Trifluoromethyl)nicotinamide acts as a potent modulator of chordotonal organs in insects.[7] These are sensory organs that are involved in hearing, balance, and proprioception. The current understanding is that 4-(Trifluoromethyl)nicotinamide does not directly act on TRPV channels, but rather upstream in a pathway that leads to their activation.[7] This disruption of the chordotonal organs leads to a rapid cessation of feeding and other essential behaviors in susceptible insects, ultimately resulting in mortality.[1]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 4-(Trifluoromethyl)nicotinamide. It is intended for research use only and not for human or veterinary use.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) from your supplier for the most up-to-date and comprehensive safety information.

Suppliers

For researchers and drug development professionals, sourcing high-purity chemicals from reputable suppliers is critical. Below is a list of suppliers for 4-(Trifluoromethyl)nicotinamide (CAS 158062-71-6).

| Supplier | Website | Notes |

| Sigma-Aldrich | Offers the compound with a stated purity of 98%. | |

| LGC Standards | Provides the compound as a reference material.[3] | |

| Apollo Scientific | Lists the compound with 95% purity.[8] | |

| BLD Pharm | Lists the compound for sale.[9] | |

| Santa Cruz Biotechnology | Offers the compound for research use.[2] | |

| ChemicalBook | A platform with multiple suppliers.[4][5] | |

| United States Biological | Provides the compound as a highly purified grade.[1] |

Conclusion

4-(Trifluoromethyl)nicotinamide (CAS 158062-71-6) is a compound of significant interest due to its role as the active metabolite of the insecticide Flonicamid. Its unique mode of action as a chordotonal organ modulator provides a valuable area of study for the development of novel insecticides. A thorough understanding of its physicochemical properties, synthesis, and biological activity is essential for researchers in the fields of agrochemistry, toxicology, and drug development. This guide has provided a comprehensive overview of these key aspects to support ongoing and future research endeavors.

References

-

Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties. (2024-05-24). PMC. Retrieved from [Link]

- Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide. (n.d.). Google Patents.

-

Analysis of Flonicamid-Metabolites TFNA and TFNG using acidified QuEChERS method. (2015-05-20). eurl-pesticides.eu. Retrieved from [Link]

-

4-Trifluoromethylnicotinamide | C7H5F3N2O. (n.d.). PubChem. Retrieved from [Link]

-

Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide. (2022-11). PubMed. Retrieved from [Link]

-

Flonicamid 155. (2005). JMPR. Retrieved from [Link]

-

FLONICAMID. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Metabolic pathway of flonicamid in oranges using an orthogonal approach based on high resolution mass spectrometry and nuclear magnetic resonance. (2025-11-27). ResearchGate. Retrieved from [Link]

-

Flonicamid | C9H6F3N3O. (n.d.). PubChem. Retrieved from [Link]

-

Flonicamid_List of endpoints_2023-05-18. (2023-05-18). HSE Consultations Hub. Retrieved from [Link]

-

3-(1H-PYRROL-1-YL)PROPAN-1-AMINE | CAS 60794-90-3. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide. (2025-08-07). ResearchGate. Retrieved from [Link]

-

Synthesis method of 4-trifluoromethyl nicotinic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]

- Synthesis method of flonicamid. (n.d.). Google Patents.

-

FLONICAMID (282). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

- The preparation method of 4- trifluoromethyl nicotinic acid. (n.d.). Google Patents.

-

Flonicamid. (n.d.). DrugFuture. Retrieved from [Link]

-

4 Trifluoromethyl nicotinamide. (2025-12-16). mzCloud. Retrieved from [Link]

-

4-(Trifluoromethyl)nicotinic acid. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. scbt.com [scbt.com]

- 3. 4-(Trifluoromethyl)nicotinamide | LGC Standards [lgcstandards.com]

- 4. 4-(TRIFLUOROMETHYL)NICOTINAMIDE CAS#: 158062-71-6 [m.chemicalbook.com]

- 5. 4-(TRIFLUOROMETHYL)NICOTINAMIDE | 158062-71-6 [chemicalbook.com]

- 6. 4-Trifluoromethylnicotinamide | C7H5F3N2O | CID 2782643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 158062-71-6 Cas No. | 4-(Trifluoromethyl)nicotinamide | Apollo [store.apolloscientific.co.uk]

- 9. 158062-71-6|4-(Trifluoromethyl)nicotinamide|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(1H-Pyrrol-1-YL)propan-1-amine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-(1H-Pyrrol-1-YL)propan-1-amine, focusing on its solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for advancing this molecule from early-stage discovery to potential clinical applications. This document offers not only theoretical insights but also actionable experimental protocols to empower your research and development endeavors.

Introduction: Unveiling the Molecular Landscape

3-(1H-Pyrrol-1-YL)propan-1-amine is a bifunctional molecule featuring a pyrrole ring, a five-membered aromatic heterocycle, connected via its nitrogen to a propan-1-amine chain. This unique architecture, combining a hydrophobic aromatic moiety with a flexible, hydrophilic, and basic aliphatic amine, dictates its behavior in various chemical and biological environments. The pyrrole ring is a common scaffold in medicinal chemistry, known for its diverse biological activities, while the primary amine offers a reactive handle for further chemical modifications and is a key determinant of the molecule's physicochemical properties.[1] A comprehensive understanding of its solubility and stability is the bedrock upon which successful formulation, preclinical, and clinical studies are built.

Physicochemical Properties: A Quantitative Overview

A foundational step in the characterization of any potential therapeutic agent is the determination of its fundamental physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₂N₂ | PubChem CID: 4585582[2] |

| Molecular Weight | 124.18 g/mol | PubChem CID: 4585582[2] |

| Appearance | Colorless to pale yellow liquid or solid | Commercial Supplier Data |

| Predicted pKa | 10.2 (most basic) | Chemicalize |

| Predicted LogP | 0.9 | Chemicalize |

| UV λmax | ~210 nm | NIST WebBook (for pyrrole)[3] |

Causality Behind the Properties:

-

The primary amine group, with a predicted pKa of 10.2, is the dominant basic center. This indicates that at physiological pH (~7.4), the molecule will be predominantly protonated, existing as a positively charged cation. This ionization state is a critical driver of its aqueous solubility.

-

The LogP value of 0.9 suggests a relatively balanced hydrophilic-lipophilic character. This is a promising feature for drug candidates, as it can influence membrane permeability and interactions with biological targets.

-

The UV absorbance is attributed to the pyrrole ring. While the parent pyrrole has a λmax around 210 nm, N-alkylation can cause a slight bathochromic (to longer wavelength) shift. Experimental verification of the λmax is crucial for developing a quantitative analytical method.

Aqueous and Organic Solubility: A Deep Dive

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Understanding the solubility of 3-(1H-Pyrrol-1-YL)propan-1-amine across a range of pH values and in different solvent systems is essential.

pH-Dependent Aqueous Solubility

The presence of the primary amine group makes the aqueous solubility of 3-(1H-Pyrrol-1-YL)propan-1-amine highly dependent on pH.

Workflow for Determining pH-Dependent Thermodynamic Solubility

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathways

Based on the structure of 3-(1H-Pyrrol-1-YL)propan-1-amine, several degradation pathways can be anticipated:

-

Oxidative Degradation: The pyrrole ring is electron-rich and can be susceptible to oxidation, potentially leading to ring-opening or the formation of polymeric species. The primary amine can also be oxidized.

-

Acidic and Basic Hydrolysis: While the N-alkyl bond to the pyrrole is generally stable, extreme pH conditions could potentially lead to degradation, although this is less likely than oxidation.

-

Photodegradation: Aromatic heterocyclic systems can be sensitive to light, which may induce degradation through radical mechanisms.

Experimental Protocol for Forced Degradation

-

Sample Preparation: Prepare solutions of 3-(1H-Pyrrol-1-YL)propan-1-amine at a known concentration (e.g., 1 mg/mL) in the respective stress media.

-

Stress Conditions:

-

Acidic: 0.1 M HCl at room temperature and 60°C.

-

Basic: 0.1 M NaOH at room temperature and 60°C.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Solid compound and solution at 60°C.

-

Photolytic: Expose the solid and solution to light as per ICH Q1B guidelines.

-

-

Time Points: Sample at initial, and several subsequent time points (e.g., 2, 6, 24, 48 hours).

-

Sample Quenching: Neutralize acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC-UV method.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of 3-(1H-Pyrrol-1-YL)propan-1-amine in solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the recommended approach.

Proposed Starting HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Good retention for moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic amine. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier. |

| Gradient | 10% to 90% B over 20 minutes | To ensure elution of the parent compound and any potential degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | For reproducible retention times. |

| Detection Wavelength | 210 nm | Based on the UV absorbance of the pyrrole ring. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Validation: The stability-indicating nature of the method must be confirmed by demonstrating that the degradation products are well-resolved from the parent peak and from each other.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of 3-(1H-Pyrrol-1-YL)propan-1-amine. The predicted high aqueous solubility at physiological pH and a balanced lipophilicity suggest favorable properties for a drug candidate. However, the potential for oxidative and photolytic degradation necessitates careful handling and formulation strategies.

The experimental protocols outlined herein provide a robust starting point for researchers to generate critical data for this molecule. Future work should focus on the experimental determination of the pKa, the full characterization of any identified degradation products using mass spectrometry, and the development of stable formulations. A thorough understanding of these core properties will be instrumental in unlocking the full therapeutic potential of 3-(1H-Pyrrol-1-YL)propan-1-amine.

References

-

PubChem. (n.d.). 3-(1H-pyrrol-1-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Georganics. (n.d.). Pyrrole derivatives. Retrieved from [Link]

-

Chemicalize. (n.d.). 3-(1H-pyrrol-1-yl)propan-1-amine. ChemAxon. Retrieved from [Link]

-

NIST. (n.d.). Pyrrole. NIST Chemistry WebBook. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

Sources

quantum chemical calculations for 3-(1H-Pyrrol-1-YL)propan-1-amine

<-2> A Technical Guide to Quantum Chemical Calculations for 3-(1H-Pyrrol-1-yl)propan-1-amine: A Molecule of Pharmaceutical Interest

Abstract

This guide provides a comprehensive, in-depth technical framework for conducting quantum chemical calculations on 3-(1H-Pyrrol-1-yl)propan-1-amine. This molecule, featuring a pyrrole ring, is a significant scaffold in medicinal chemistry.[1][2][3][4] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust methodology to elucidate the electronic structure and chemical properties that govern its biological activity. By leveraging Density Functional Theory (DFT), we will explore its optimized geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). This guide emphasizes the rationale behind computational choices, ensuring a self-validating and scientifically rigorous workflow.

Introduction: The Rationale for Computational Scrutiny

3-(1H-Pyrrol-1-yl)propan-1-amine (CAS 60794-90-3) is a heterocyclic compound featuring a five-membered aromatic pyrrole ring linked to a propanamine side chain.[5][6][7] The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antiviral drugs.[1][2][3][4] Its utility stems from the unique electronic properties of the pyrrole ring and its capacity for diverse chemical functionalization.[1] The propanamine side chain introduces flexibility and a basic nitrogen center, crucial for forming interactions with biological targets.

Understanding the molecule's three-dimensional conformation, electronic distribution, and reactivity is paramount for rational drug design.[8][9][10] Quantum chemical calculations provide a powerful lens to probe these properties at a sub-atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. By modeling the molecule in silico, we can predict its behavior, understand its interaction with biological receptors, and guide the synthesis of more potent and selective analogues.[10][11]

This guide will focus on Density Functional Theory (DFT), a highly versatile and accurate computational method that has become a cornerstone of modern computational chemistry and drug discovery.[12][13][14][15] DFT provides a favorable balance between computational cost and accuracy for predicting a wide range of molecular properties.[12][14]

Foundational Theory and Methodological Choices

The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. These choices must be tailored to the specific molecule and the properties of interest.

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[12] Its central tenet, established by the Hohenberg-Kohn theorems, is that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.[14] This is a profound simplification compared to wave function-based methods, as the electron density is a function of only three spatial coordinates, regardless of the number of electrons.

For our study of 3-(1H-Pyrrol-1-yl)propan-1-amine, a hybrid DFT functional, B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , is an excellent choice. B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, offering a high degree of accuracy for a broad range of chemical systems.

Choosing the Right Basis Set: The 6-311++G(d,p) Standard

A basis set is a set of mathematical functions (basis functions) used to build molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost of the calculation. A larger, more flexible basis set will yield more accurate results but will require more computational resources.

For a molecule of this size and for the properties we wish to investigate, the 6-311++G(d,p) Pople-style basis set is a robust and widely used choice.[16][17][18] Let's deconstruct this notation:

-

6-311G : This indicates a triple-zeta split-valence basis set.[18] The core orbitals are described by a single basis function composed of 6 primitive Gaussian functions. The valence orbitals are split into three functions, composed of 3, 1, and 1 primitive Gaussians, respectively, allowing for greater flexibility in describing the electron distribution involved in chemical bonding.[16]

-

++ : The two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms.[16][18] Diffuse functions are particularly important for describing systems with lone pairs, anions, or weak, long-range interactions, as they allow electron density to exist further from the nucleus.

-

(d,p) : This denotes the addition of polarization functions.[18] The 'd' adds d-type orbitals to heavy atoms, and the 'p' adds p-type orbitals to hydrogen atoms. These functions allow for the distortion of orbital shapes, which is crucial for accurately describing chemical bonds and anisotropic effects.[17]

Simulating Biological Environments: The Role of Solvation Models

Biological processes occur in an aqueous environment. The presence of a solvent can significantly influence a molecule's conformation and electronic properties. To account for this, we will employ an implicit solvation model, specifically the Polarizable Continuum Model (PCM) .[19][20][21][22][23]